2-[4-methyl-6-(3-nitroanilino)pyrimidin-2-yl]phenol
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Overview
Description
2-[4-methyl-6-(3-nitroanilino)pyrimidin-2-yl]phenol is a complex organic compound that features a pyrimidine ring substituted with a nitroaniline group and a phenol group
Preparation Methods
The synthesis of 2-[4-methyl-6-(3-nitroanilino)pyrimidin-2-yl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Substitution with Nitroaniline: The nitroaniline group is introduced via a nucleophilic aromatic substitution reaction, where the nitroaniline acts as a nucleophile attacking the pyrimidine ring.
Introduction of the Phenol Group: The phenol group is typically introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine
Chemical Reactions Analysis
2-[4-methyl-6-(3-nitroanilino)pyrimidin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol group can be further functionalized
Scientific Research Applications
2-[4-methyl-6-(3-nitroanilino)pyrimidin-2-yl]phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-[4-methyl-6-(3-nitroanilino)pyrimidin-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroaniline group can participate in hydrogen bonding and electrostatic interactions, while the phenol group can form additional hydrogen bonds, enhancing the compound’s binding affinity to its targets. These interactions can inhibit the activity of enzymes involved in critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
2-[4-methyl-6-(3-nitroanilino)pyrimidin-2-yl]phenol can be compared with other pyrimidine-based compounds, such as:
2,4-diamino-6-piperidinopyrimidine 3-oxide (Minoxidil): Known for its vasodilatory effects and use in treating hypertension and hair loss.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds exhibit antiproliferative and antimicrobial activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-methyl-6-(3-nitroanilino)pyrimidin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-11-9-16(19-12-5-4-6-13(10-12)21(23)24)20-17(18-11)14-7-2-3-8-15(14)22/h2-10,22H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUYNLWAWVYUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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